Spiro[isochroman-1,4'-piperidine] hydrochloride
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Overview
Description
Spiro[isochroman-1,4’-piperidine] hydrochloride: is a chemical compound with the molecular formula C₁₃H₁₈ClNO It is characterized by a spirocyclic structure, which means it contains two rings connected by a single common carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isochroman-1,4’-piperidine] hydrochloride typically involves the reaction of isochroman and piperidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of Spiro[isochroman-1,4’-piperidine] hydrochloride involves scaling up the laboratory synthesis methods. This may include optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The compound is usually produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Spiro[isochroman-1,4’-piperidine] hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, Spiro[isochroman-1,4’-piperidine] hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, the compound is investigated for its potential biological activities. Studies may focus on its interactions with biological molecules and its effects on cellular processes .
Medicine
In medicine, Spiro[isochroman-1,4’-piperidine] hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, the compound is used in the production of various materials and chemicals. Its unique properties make it suitable for applications in materials science and chemical engineering .
Mechanism of Action
The mechanism of action of Spiro[isochroman-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Spiro[isochroman-1,4’-piperidine] hydrochloride include other spirocyclic compounds such as spiroindoles and spirooxindoles. These compounds share the spirocyclic structure but differ in their specific ring systems and functional groups .
Uniqueness
What sets Spiro[isochroman-1,4’-piperidine] hydrochloride apart is its specific combination of isochroman and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
spiro[3,4-dihydroisochromene-1,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-4-12-11(3-1)5-10-15-13(12)6-8-14-9-7-13;/h1-4,14H,5-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYYADXYFYGPPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=CC=CC=C31.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693587 |
Source
|
Record name | 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine]--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173943-98-1 |
Source
|
Record name | 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine]--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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